Kumujian A

Anti-inflammatory Neutrophil Oxidative Stress

Researchers requiring a defined inhibitor for neutrophil inflammatory pathways often face batch inconsistency from plant-extracted alkaloids. Kumujian A, a synthetic β-carboline, resolves this with documented selectivity. - Validated IC₅₀: 4.87 μg/mL (superoxide anion) & 6.29 μg/mL (elastase release) in FMLP/CB-induced human neutrophils. - Selective iNOS/NO downregulation without COX-2/PGE₂ interference in LPS-activated RAW 264.7 macrophages. - Synthetic origin ensures ≥98% purity and batch-to-batch reproducibility, supplied with full Certificate of Analysis.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
Cat. No. B10832003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKumujian A
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23
InChIInChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3
InChIKeyCFXOOHNXLDSCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kumujian A: β-Carboline Anti-Inflammatory Agent


Kumujian A (CAS 72755-19-2), also known as 1-ethoxycarbonyl-β-carboline, is a β-carboline alkaloid first isolated from the stems of Picrasma quassioides (D. Don) Benn. (Simaroubaceae) [1]. This natural product exhibits a molecular formula of C14H12N2O2 and a molecular weight of 240.26 g/mol, and is primarily recognized for its anti-inflammatory properties, demonstrated by its ability to inhibit superoxide anion generation and elastase release [2]. As a member of the harmala alkaloid subclass, Kumujian A serves as a crucial tool compound for investigating the structure-activity relationships within the β-carboline family, which is known for diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects [3].

Compound Class β-Carboline alkaloid tool compound
Functional Profile Dual inhibition of superoxide & elastase release
Sourcing Synthetic origin with defined purity

Selective Anti-Inflammatory Profile of Kumujian A


Generic substitution among β-carboline alkaloids is scientifically unsound due to their distinct and nuanced anti-inflammatory profiles. While many compounds within this class, including Kumujian A, benzalharman, and canthin-6-one, can inhibit nitric oxide (NO) production, they diverge significantly in their downstream effects on the arachidonic acid pathway [1]. Specifically, Kumujian A and other β-carbolines demonstrate no meaningful inhibition of prostaglandin E2 (PGE2) overproduction or cyclooxygenase-2 (COX-2) expression, a profile that is in stark contrast to canthinone-type alkaloids which potently suppress both [1]. This mechanistic divergence means that selecting Kumujian A versus a canthinone analog like cathin-6-one will lead to fundamentally different cellular responses, making them non-interchangeable for studies focused on COX-2 dependent inflammation or for building predictive pharmacological models.

Mechanistic Selectivity Mismatch

Canthinone-type alkaloids inhibit both iNOS/NO and COX-2/PGE₂, which may alter pathway-specific interpretation compared to Kumujian A.

Structural Analog Data Gap

1-Formyl-β-carboline and 1-hydroxymethyl analogs lack published neutrophil functional assay data, limiting direct substitution.

Sourcing Variability Risk

Plant-extracted β-carboline alkaloids may introduce batch-dependent impurity profiles not present in synthetic Kumujian A.

Kumujian A Differentiation Evidence


Neutrophil Superoxide and Elastase Inhibition

In a human neutrophil-based assay, Kumujian A demonstrated significant inhibition of both superoxide anion generation and elastase release [1]. This dual activity profile is a key differentiator, as many other anti-inflammatory compounds often show a more limited or biased mechanism. While direct quantitative comparisons for this specific assay with the closest structural analogs (e.g., benzalharman) are not available, this data provides a foundational benchmark for evaluating Kumujian A's potency in a cell-based model of inflammation.

Superoxide & Elastase Inhibition
Class-level
IC₅₀ 4.87 μg/mL (superoxide)
IC₅₀ 6.29 μg/mL (elastase)
Supports neutrophil functional assay context
Analog data unavailable for Kumujian C
Anti-inflammatory Neutrophil Oxidative Stress

iNOS/NO Inhibition with COX-2/PGE₂ Sparing

A comparative study of 75 β-carboline and canthinone alkaloids revealed a critical mechanistic divergence between the two classes [1]. β-carboline-type alkaloids, including Kumujian A (compound 27), benzalharman (compound 23), and two other derivatives (37, 42), all exhibited significant, dose-dependent inhibition of NO overproduction and downregulated iNOS protein expression [1]. However, unlike canthinone-type alkaloids (46 and 57), these β-carbolines did not inhibit PGE2 overproduction or downregulate COX-2 protein expression [1].

iNOS/COX-2 Pathway Selectivity
Head-to-head
Kumujian A No PGE₂ inhibition; COX-2 expression spared
Canthin-6-one Potent COX-2 & PGE₂ down-regulation
Supports iNOS-selective pathway interpretation
Canthinones inhibit both iNOS and COX-2
Anti-inflammatory COX-2 iNOS Mechanism of Action

Synthetic Accessibility and Intermediate Characterization

Kumujian A demonstrates high solubility in DMSO (up to 100 mg/mL or ~416 mM), a standard solvent for in vitro biological assays, facilitating the preparation of concentrated stock solutions . This property is favorable when compared to many other natural products which can exhibit poor solubility in common organic solvents. For long-term storage, the compound is stable for 6 months at -80°C or 1 month at -20°C, protected from light .

Synthetic Route
Context-dependent
Pictet–Spengler condensation; ≥98% purity; NMR/MS confirmed
Supports batch-to-batch consistency
Plant extraction may yield variable purity
Physicochemical Properties Solubility Stability Formulation

Physicochemical and Solubility Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions using admetSAR 2.0 provide a preliminary assessment of Kumujian A's drug-like properties [1]. The compound is predicted to have high human intestinal absorption (100% probability) and is likely to cross the blood-brain barrier (87.5% probability) [1]. It is also predicted to be an inhibitor of several cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP2C19) and organic anion transporting polypeptides (OATP1B1, OATP1B3), suggesting potential for drug-drug interactions [1].

Physicochemical Profile
Class-level
LogP 2.892; DMSO solubility ~100 mg/mL; Water solubility 0.021 g/L
Supports stock solution preparation
Low water solubility requires DMSO
ADMET Drug-likeness In Silico Pharmacokinetics

Synthetic Accessibility: A Scalable Route to Kumujian A

Kumujian A is not only a natural product but also a well-defined synthetic intermediate. A total synthesis route to the canthin-6-one alkaloid cordatanine utilizes a Pictet-Spengler reaction between tryptamine and methyl glyoxylate, yielding Kumujian A as a key intermediate with an overall yield of 8% [1]. This synthetic accessibility provides a significant advantage over structurally complex natural products that rely solely on low-yield isolation from plant material, ensuring more reliable and scalable sourcing for research purposes.

Synthetic Chemistry Scale-up Sourcing

Research and Procurement Applications of Kumujian A


Neutrophil Inflammation with Dual Readouts

Kumujian A is an ideal chemical probe for dissecting inflammatory signaling pathways that are dependent on iNOS but independent of COX-2 [1]. Its demonstrated ability to suppress NO production and iNOS expression without affecting PGE2 or COX-2 allows researchers to isolate and study the specific contribution of the iNOS/NO axis in models of inflammation, a capability not shared by canthinone-type alkaloids which act as dual-pathway inhibitors [1].

iNOS/COX-2 Pathway Dissection in Macrophages

Based on its potent inhibition of superoxide anion generation and elastase release in human neutrophils (IC50 = 4.87 and 6.29 μg/mL, respectively), Kumujian A is a valuable compound for research focused on neutrophilic inflammation, such as in acute lung injury, ischemia-reperfusion injury, or chronic inflammatory diseases [2]. It serves as a reference compound for evaluating other inhibitors of the neutrophil oxidative burst.

β-Carboline Scaffold SAR Studies

Kumujian A, along with its characterized analogs like benzalharman, provides a well-defined dataset for computational chemistry and structure-activity relationship (SAR) studies [1]. Its specific activity profile (iNOS-selective) and lack of COX-2 inhibition can be used as a training set for 3D-QSAR models aimed at predicting the anti-inflammatory potential of novel β-carboline derivatives [3].

Reproducible In Vitro Pharmacology Procurement

For laboratories requiring a reliable and well-characterized β-carboline standard, Kumujian A offers a significant advantage due to its established total synthesis route [2]. This provides an alternative to sourcing from natural product extracts, which can be variable in purity and yield. Its high DMSO solubility and defined storage conditions further streamline its use in routine in vitro assays .

Application
Selection Property
Validation Focus
Neutrophil inflammatory pathway studies
Dual readout inhibition reference
Superoxide and elastase release endpoints
Macrophage iNOS/COX-2 signaling studies
iNOS-selective inhibition profile
NO production and COX-2 pathway sparing
β-Carboline scaffold SAR studies
1-Ethoxycarbonyl scaffold reference
Neutrophil/macrophage assay benchmarks
In vitro pharmacology procurement
Defined purity and solubility profile
Batch consistency and stock preparation
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